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Compound of Interest

Compound Name: CA4P

Cat. No.: B1210507

Combretastatin A4-Phosphate (CA4P), a tubulin-binding vascular disrupting agent (VDA), has
been the subject of numerous clinical investigations for the treatment of various solid tumors.
This guide provides a meta-summary of key findings from several clinical trials to offer
researchers, scientists, and drug development professionals a comparative overview of CA4P's
efficacy, safety, and mechanism of action. The data presented is synthesized from published
phase | and Il clinical trial results.

Efficacy of CA4P in Clinical Trials

The efficacy of CA4P has been evaluated as both a monotherapy and in combination with
other anticancer agents across different cancer types. The following tables summarize key
efficacy outcomes from notable clinical trials.

Table 1: CA4P Monotherapy Efficacy
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Cancer Type

Phase Dose

Key Efficacy
Reference
Results

Advanced Solid

Tumors

| 6 - 75 mg/m?

1 partial

response in a

patient with

metastatic soft

tissue sarcoma; [1]
14 patients with

stable disease

for at least two

cycles.

1 patient at 68

mg/m? showed

Advanced improvement in
| 52 or 68 mg/m? ) [2]
Cancer liver metastases
of adrenocortical
carcinoma.
No objective
responses; 6
Advanced patients had
Anaplastic stable disease.
] Il 45 mg/m? ) [3]
Thyroid Median
Carcinoma progression-free

survival (PFS)
was 7.4 weeks.

Table 2: CA4P Combination Therapy Efficacy
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Combination Key Efficacy
Cancer Type Phase . Reference
Regimen Results
Statistically
CA4P (45,54, or  significant
Advanced | 63 mg/m2) + reductions in n
Cancer Bevacizumab (10  tumor perfusion

mg/kg)

and vascular

permeability.

Non-Small Cell
Lung Cancer Il
(Stage IlIb/IV)

CA4P (60
mg/m?) +
Carboplatin/Pacli
taxel (CP) and

Bevacizumab

Increased

response rate

(50% vs 32%)

but no significant  [5]
survival benefit
compared to

control.

Recurrent
Platinum-
Resistant

Ovarian Cancer

CA4P +

Bevacizumab

Near 3-month
benefit in median
PFS (7.3vs 4.8

months).

Safety and Tolerability Profile of CA4P

The safety of CA4P has been extensively studied, with a generally manageable side-effect

profile. Cardiovascular effects are a notable consideration.

Table 3: Common Adverse Events and Dose-Limiting Toxicities (DLTS)
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Most .
Dose- Maximum
] Common o
Trial Phase Dose Range Limiting Tolerated Reference
Adverse o
Toxicities Dose (MTD)
Events
Hypotension,
ataxia,
dyspnea,
~ Severe tumor
nausea/vomiti )
pain, 52-65 mg/m2
n E
I 6 - 75 mg/m2 g syncope, (daily for 5 [1]
headache,
) dyspnea, days)
transient .
hypoxia.
sensory
neuropathy,
tumor pain.
Headache,
dizziness,
Not specified,
tumor-
) ) but 95% of
20 -85 induced pain,
I AEs were 65 mg/mz [6]
mg/m? vascular ]
mild (grades
vagal
o 0-11).
excitation,
vomiting.
Tumor pain, Reversible
lymphopenia, ataxia (114
fatigue, mg/m?2),
g ) g/r?) Not explicitly
anemia, vasovagal ]
] defined, but
diarrhea, syncope and
5-114 _ 52 or 68
I hypertension,  motor [2]
mg/m? ] mg/m?2 were
hypotension, neuropathy I
well-
vomiting, (88 mg/m?),
] tolerated.
visual fatal bowel
disturbance, ischemia (52
dyspnea. mg/m2).
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An acute, transient increase in blood pressure is a common cardiovascular effect of CA4P,
typically occurring within the first few hours after infusion and resolving shortly after.[5] Careful
patient monitoring and blood pressure management are recommended.[5]

Mechanism of Action: Signaling Pathway

CAA4P is a water-soluble prodrug that is rapidly converted to its active form, combretastatin A4

(CA4).[7][8] CA4 acts as a potent inhibitor of tubulin polymerization, leading to the disruption of
the microtubule cytoskeleton in endothelial cells.[8][9][10] This disruption triggers a cascade of
events that selectively targets tumor vasculature.

The primary mechanism involves the interference with the vascular endothelial-cadherin (VE-
cadherin) signaling pathway.[9] Disruption of VE-cadherin leads to increased endothelial cell
permeability, collapse of tumor neovessels, and subsequent tumor necrosis.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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